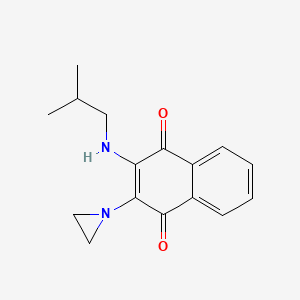
2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE
描述
2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE is a synthetic organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE typically involves the reaction of naphthoquinone derivatives with aziridine and isobutylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods
化学反应分析
Types of Reactions
2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aziridine and isobutylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It may be used in the development of dyes and pigments due to its quinone structure.
作用机制
The mechanism of action of 2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells by targeting specific molecular pathways.
相似化合物的比较
Similar Compounds
- 2-aziridin-1-yl-1,4-naphthoquinone
- 2-aziridin-1-yl-3-(methylamino)naphthoquinone
- 2-aziridin-1-yl-3-(ethylamino)naphthoquinone
Uniqueness
2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamino group, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
2-(aziridin-1-yl)-3-(2-methylpropylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10(2)9-17-13-14(18-7-8-18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6,10,17H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBSZIMRBAIMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-DICHLORO-8-[(4-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4327731.png)
![2,9-DICHLORO-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4327739.png)
![METHYL 4-{5-METHYL-3-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOATE](/img/structure/B4327745.png)
![8-CHLORO-7-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE](/img/structure/B4327754.png)
![8-CHLORO-7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE](/img/structure/B4327762.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4327763.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4327771.png)
![ETHYL 2-{3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE](/img/structure/B4327774.png)
![1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327779.png)
![7-allyl-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327787.png)
![8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327790.png)
![9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327794.png)

![3-phenoxy-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4327810.png)
